REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][O:23][CH2:24][CH2:25][O:26][CH2:27][CH2:28][OH:29].[H-].[Na+].BrC[C:34]([O:36]CC)=[O:35].[OH-].[Na+].O1CCC[CH2:42]1>C(O)C>[CH3:42][O:29][CH2:28][CH2:27][O:26][CH2:25][CH2:24][O:23][CH2:22][CH2:21][O:20][CH2:19][CH2:18][O:17][CH2:16][CH2:15][O:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][O:8][CH2:7][CH2:6][O:5][CH2:4][CH2:3][O:2][CH2:1][C:34]([OH:36])=[O:35] |f:1.2,4.5|
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COCCOCCOCCOCCOCCOCCOCCOCCOCCO
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8.19 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20° C.
|
Type
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STIRRING
|
Details
|
stirred for a further 3 hours
|
Duration
|
3 h
|
Type
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STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at 20° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 20° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between dichloromethane (700 mL) and water (700 mL)
|
Type
|
ADDITION
|
Details
|
The aqueous layer was acidified to pH 1 by the addition of hydrochloric acid (2M)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×500 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel (Biotage)
|
Type
|
WASH
|
Details
|
eluting with 10% methanol/1% ammonia (specific gravity 0.880) in dichloromethane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |